1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound, often used in advanced scientific research for its versatile biochemical properties. The compound's intricate structure, featuring a piperidine ring linked to a pyrimidinyl group and a thiazole moiety, makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Starting Materials: The process begins with the selection of suitable starting materials, which include a piperidine derivative, a thiazole compound, and a pyrimidinone.
Initial Reaction: The initial step might involve the formation of an amide linkage between the piperidine and the propanoyl groups, under conditions such as reflux in an anhydrous solvent with a suitable coupling agent like EDCI or DCC.
Cyclization: The pyrimidinone is then introduced under acidic or basic conditions to facilitate ring formation, ensuring the proper orientation of the functional groups.
Final Assembly: The thiazole moiety is incorporated, usually by employing a nucleophilic substitution reaction, where the thiazole reacts with a leaving group on the intermediate compound under mild heating conditions.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization for large-scale synthesis. This includes ensuring high yields, cost-effectiveness, and safety. Process intensification techniques such as microwave-assisted synthesis or flow chemistry might be employed to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or mCPBA, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the carbonyl groups of the pyrimidinone ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution, especially at positions activated by electron-withdrawing groups. Halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, mCPBA.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Anhydrous conditions often require solvents like DMF, DMSO, or acetonitrile.
Catalysts: Lewis acids or bases might be used to facilitate specific reactions.
Major Products Formed:
Sulfoxides or sulfones from oxidation.
Alcohols or amines from reduction.
Substituted derivatives based on the nucleophile used.
Scientific Research Applications
This compound finds extensive use in various research domains:
Chemistry:
Catalysts: Employed as a ligand in catalysis to stabilize metal complexes.
Organic Synthesis: Serves as a precursor or intermediate in synthesizing more complex molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its reactive moieties.
Biological Markers: Utilized in tagging and tracing biological processes.
Medicine:
Drug Development: Investigated for its pharmacological properties, including potential antiviral or anticancer activities.
Diagnostics: Used in the development of diagnostic reagents.
Industry:
Material Science: Involved in the creation of specialized polymers and materials with unique electronic properties.
Agricultural Chemicals: Explored for its efficacy in developing new pesticides or herbicides.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Binding to Targets: The pyrimidinone and thiazole rings allow it to interact with specific enzymes or receptors.
Pathways Involved: It can inhibit pathways by binding to enzyme active sites, blocking substrate access, or altering protein conformation.
Interaction with Biomolecules: Forms hydrogen bonds or hydrophobic interactions with target molecules, leading to changes in biological activity.
Comparison with Similar Compounds
Similar compounds include:
1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(furan-2-yl)piperidine-4-carboxamide: Differing by the replacement of the thiazole with a furan ring.
1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(pyridin-2-yl)piperidine-4-carboxamide: Features a pyridine ring instead of the thiazole.
Uniqueness: The thiazole ring in 1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide offers distinct electronic properties and binding affinities, making it particularly effective in certain biochemical contexts and industrial applications.
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Properties
IUPAC Name |
1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c22-12-3-8-21(16(25)18-12)9-4-13(23)20-6-1-11(2-7-20)14(24)19-15-17-5-10-26-15/h3,5,8,10-11H,1-2,4,6-7,9H2,(H,17,19,24)(H,18,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAOEOQHCBNHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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